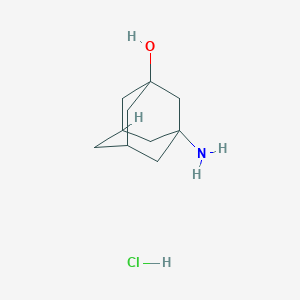![molecular formula C14H8F3NO5 B3042529 3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid CAS No. 646497-91-8](/img/structure/B3042529.png)
3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid
描述
3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a furan ring
作用机制
Target of Action
Compounds with a trifluoromethyl (-cf3) group have been reported to exhibit improved drug potency towards certain enzymes, such as reverse transcriptase . The trifluoromethyl group is a common feature in many pharmaceuticals and is known to influence the biological activity of a compound .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain functional groups, facilitating key hydrogen bonding interactions with proteins . This suggests that the trifluoromethyl group in the compound could interact with its targets in a similar manner.
Biochemical Pathways
Compounds with a trifluoromethyl group have been associated with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, often enhancing their metabolic stability and bioavailability .
Result of Action
The presence of the trifluoromethyl group has been associated with enhanced drug potency, suggesting that this compound could have significant effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid can be influenced by various environmental factors. For instance, pH can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Temperature, light, and humidity can also affect the stability of the compound .
准备方法
The synthesis of 3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a trifluoromethyl-substituted phenyl compound, followed by the introduction of a furan ring through a series of coupling reactions. The final step involves the formation of the acrylic acid moiety through a condensation reaction. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
相似化合物的比较
Similar compounds include other nitro-substituted aromatic compounds and trifluoromethyl-substituted furan derivatives. Compared to these compounds, 3-{5-[2-Nitro-4-(trifluoromethyl)phenyl]-2-furyl}acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
- 4-(Trifluoromethyl)benzoic acid
- 3-Nitrobenzaldehyde
- 2-Furylacrylic acid
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(E)-3-[5-[2-nitro-4-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO5/c15-14(16,17)8-1-4-10(11(7-8)18(21)22)12-5-2-9(23-12)3-6-13(19)20/h1-7H,(H,19,20)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGLZKKCCHYWEI-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


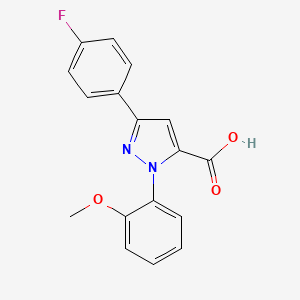
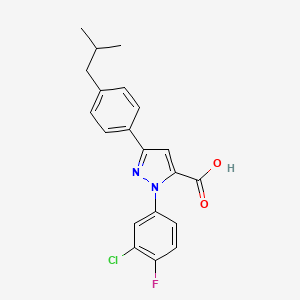
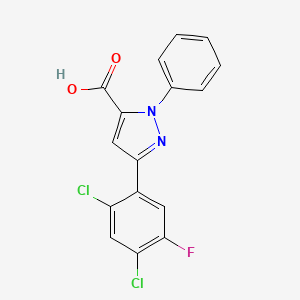


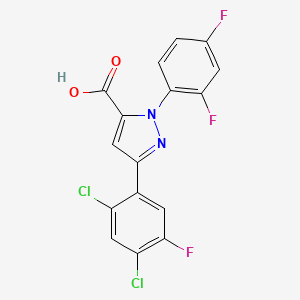

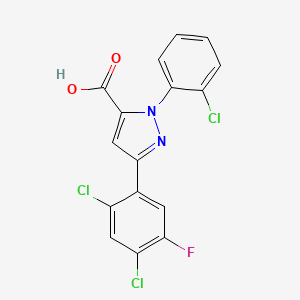
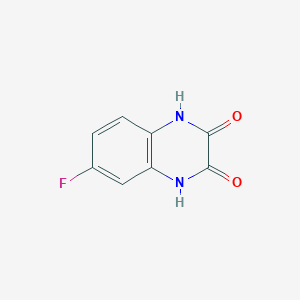
phosphonium bromide](/img/structure/B3042463.png)
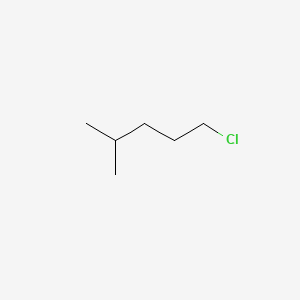
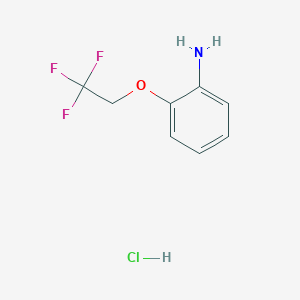
![4-[3,5-Bis(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione](/img/structure/B3042468.png)
